![molecular formula C19H15ClF3N3O3 B2443625 2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone CAS No. 478248-71-4](/img/structure/B2443625.png)
2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone
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Overview
Description
Scientific Research Applications
Dual PPARalpha/delta Agonist Effects
The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazoles, including compounds structurally related to your compound of interest, have shown potent agonist activities for both PPARalpha and PPARdelta. These findings suggest potential applications in metabolic disorders and inflammation (Ciocoiu et al., 2010).
Structural Study of Nimesulide Derivatives
A structural study on nimesulide derivatives, including triazole compounds, revealed insights into the nature of intermolecular interactions and the effect of substitution on supramolecular assembly. These derivatives are potential candidates for pharmaceutical applications (Dey et al., 2015).
Antimicrobial Screening
Novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols, similar in structure to your compound, have been synthesized and shown significant antimicrobial activity against various bacteria, suggesting potential use in developing new antibacterial agents (Shaikh et al., 2014).
Catalytic Applications
Research on Ruthenium(II) complexes of 1,2,3-triazole-based ligands, structurally related to your compound, has highlighted their potential in catalytic oxidation and transfer hydrogenation reactions. Such compounds could be applied in various chemical synthesis processes (Saleem et al., 2013).
Synthesis and Application in Polymer Chemistry
Studies have also been conducted on novel copolymers involving phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to the compound of interest. These findings may have implications for developing new materials with specific properties (Kharas et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as (4-chloro-2-methylphenoxy)acetate (mcpa), are known to have herbicidal activity . These compounds are often used in agriculture to control broad-leaf weeds .
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
Mcpa and similar compounds are known to interfere with plant growth by mimicking the natural plant hormone auxin . This leads to uncontrolled cell division and growth, ultimately causing the death of the plant.
Pharmacokinetics
It’s important to note that the bioavailability and effectiveness of similar compounds can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Based on the action of similar compounds, it can be inferred that this compound may cause rapid, uncontrolled growth in plants, leading to their death .
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3/c1-11-9-13(20)3-8-17(11)28-12(2)18(27)16-10-26(25-24-16)14-4-6-15(7-5-14)29-19(21,22)23/h3-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRRONMHNNTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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